Authenticated Natural Product Identity Versus Synthetic Phenylpropanoid Derivatives
2,3,6-Trimethoxy-5-(1-propenyl)phenol has been structurally elucidated and confirmed as an authentic natural product isolated from Smirnowia iranica and Ceriops tagal. Its structure was determined using 1D and 2D NMR and HR-ESI-MS, providing a unique and verifiable spectral fingerprint [1][2]. This unambiguous characterization provides a clear reference for identity and purity, in contrast to many commercially available analogs where the precise isomeric form and origin are not always well-defined. For instance, while compounds like 2,3,4-trimethoxy-5-(1-propenyl)phenol exist [3], the 2,3,6-isomer has a specific NMR signature (SpectraBase Compound ID 5Te9STcwQTd) [4].
| Evidence Dimension | Structural Authentication via Spectroscopy |
|---|---|
| Target Compound Data | Confirmed structure via 1D/2D NMR and HR-ESI-MS in published literature [1][2]. |
| Comparator Or Baseline | Some synthetic phenylpropanoid analogs may lack definitive isomer-level structural confirmation. |
| Quantified Difference | Qualitative: Definitive spectral record exists for this specific isomer. |
| Conditions | Structural elucidation context. |
Why This Matters
For scientific selection, the availability of primary structural data provides confidence in procurement for sensitive biological studies or as an analytical reference standard.
- [1] Sairafianpour, M., Kayser, O., Christensen, J., Asfa, M., Witt, M., Staerk, D., & Jaroszewski, J. W. (2002). Leishmanicidal and antiplasmodial activity of constituents of Smirnowia iranica. Journal of Natural Products, 65(12), 1754-1758. View Source
- [2] Ni, S. J., Li, J., & Li, M. Y. (2018). Two new phenylpropanoids from the Chinese mangrove Ceriops tagal. Natural Product Research, 32(14), 1676-1681. View Source
- [3] Park, J. M., & Kim, Y. H. (Year N/A). A new phenylpropanoid, (E)-2,3,4-trimethoxy-5-(1-propenyl)phenol. Astragalus englerianus isolation study. View Source
- [4] SpectraBase. (n.d.). 2,3,6-TRIMETHOXY-5-(1-PROPENYL)-PHENOL (SpectraBase Compound ID: 5Te9STcwQTd). Wiley KnowItAll NMR Spectral Library. View Source
